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molecular formula C14H11FO3 B023003 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 106291-25-2

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B023003
M. Wt: 246.23 g/mol
InChI Key: FEZSDEWFHLIIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05098602

Procedure details

To a solution of 50 g (0.20 mol) of the above 4-acetyl 3'-fluoro-4'-methoxy biphenyl in 2 l of dioxane was added 1000 ml of an aqueous solution of sodium hypobromite (prepared from 338 g of sodium hydroxide and 486 g of bromine) over about 4 hours while cooling to not higher than 10° C., which was stirred at 25°-30° C. for about 3 hours. Thereafter, an aqueous saturated solution of sodium bisulfite was added to decompose the excessive amount of sodium hypobromite and then added with a concentrated hydrochloric acid to adjust pH to approximately 1. After the leaving over two nights, the precipitated crystal was filtered and recrystallized with ethanol and further with acetic acid to obtain 43 g (yield: 85%) of 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
338 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([F:18])[CH:11]=2)=[CH:6][CH:5]=1)(=[O:3])C.Br[O-].[Na+].S(=O)(O)[O-:23].[Na+].Cl>O1CCOCC1>[F:18][C:12]1[CH:11]=[C:10]([C:7]2[CH:8]=[CH:9][C:4]([C:1]([OH:3])=[O:23])=[CH:5][CH:6]=2)[CH:15]=[CH:14][C:13]=1[O:16][CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=CC(=C(C=C1)OC)F
Name
aqueous solution
Quantity
1000 mL
Type
reactant
Smiles
Name
Quantity
338 g
Type
reactant
Smiles
Br[O-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
which was stirred at 25°-30° C. for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After the leaving over two nights
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized with ethanol and further with acetic acid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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